Methyl 4-bromocrotonate

Description

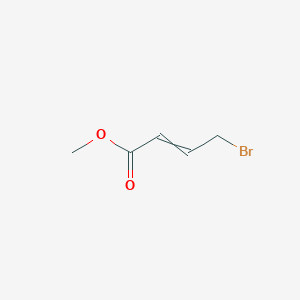

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIKCBHOVNDESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061503 | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-71-1 | |

| Record name | Methyl 4-bromo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-Bromocrotonate

CAS Number: 1117-71-1 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Review)

Executive Summary

Methyl 4-bromocrotonate (Methyl (E)-4-bromo-2-butenoate) is a specialized bifunctional electrophile widely utilized in the synthesis of complex pharmaceutical intermediates, terpenes, and amino acid derivatives. Its utility stems from its dual reactivity: it functions as both an allylic electrophile and a Michael acceptor, though its primary application lies in vinylogous Reformatsky reactions .

This guide addresses the critical handling requirements of this compound—specifically its lachrymatory nature and thermal instability—and provides validated protocols for its deployment in carbon-carbon bond-forming reactions.

Chemical Architectonics & Physical Profile

Methyl 4-bromocrotonate is an

Physicochemical Data Table

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 179.01 g/mol | |

| Appearance | Clear, colorless to yellow/brown liquid | Darkens upon decomposition.[1][2][3] |

| Boiling Point | 83–85 °C @ 13 mmHg | Do not distill at atm pressure. |

| Density | 1.522 g/mL @ 25 °C | High density aids in phase separation. |

| Refractive Index | Purity indicator. | |

| Flash Point | 91–92 °C | Combustible. |

| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in | Hydrolyzes slowly in moisture. |

| Storage | 2–8 °C (Refrigerate) | Store under inert gas ( |

Mechanistic Insight: The Regioselectivity Challenge

The core technical challenge when using methyl 4-bromocrotonate is controlling regioselectivity during nucleophilic attack or metal insertion.

The Vinylogous Reformatsky System

When treated with Zinc (Zn), the compound forms a zinc dienolate. This intermediate is ambident, capable of reacting at either the

-

-Attack: Results in a deconjugated

- -Attack: Results in a conjugated unsaturated ester (linear chain extension).

Researchers must manipulate solvent polarity and temperature to steer this selectivity. Harder electrophiles typically favor

Diagram: Reactivity & Regioselectivity Pathways

Figure 1: Mechanistic divergence of Methyl 4-bromocrotonate showing the competition between alpha and gamma addition pathways in Reformatsky reactions.

Safety & Handling (Critical)

Hazard Classification: DANGER

-

Lachrymator: This compound is a potent tear gas. Opening a bottle outside a fume hood will evacuate a laboratory.

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

Mandatory Safety Protocol

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer.[3][4]

-

Decontamination: Glassware should be rinsed with a dilute alcoholic KOH solution or acetone in the hood before removal for cleaning.

-

Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Absorb with vermiculite or sand, neutralize, and dispose of as hazardous chemical waste.

Validated Experimental Protocols

Protocol A: Vinylogous Reformatsky Reaction (General Procedure)

Objective: Coupling with benzaldehyde to form the hydroxy-ester derivative.

Materials:

-

Methyl 4-bromocrotonate (1.0 equiv)[5]

-

Benzaldehyde (1.0 equiv)

-

Zinc dust (1.5 equiv) – Must be activated

-

THF (Anhydrous)

-

Trimethyl borate (Optional: Promotes

-selectivity in some substrates)

Workflow:

-

Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heating. This is critical for initiation.

-

Initiation: In a flame-dried 3-neck flask under Argon, suspend activated Zn in minimal THF. Add a crystal of iodine.

-

Addition: Add 10% of the Methyl 4-bromocrotonate solution. Warm gently until the iodine color fades (initiation sign).

-

Main Reaction: Add the remaining bromide and the aldehyde dropwise simultaneously (or pre-mixed) over 30–60 minutes. Maintain a gentle reflux.

-

Quench: Cool to 0°C. Quench with saturated

(aq). -

Workup: Extract with

(x3). Wash combined organics with brine. Dry over -

Purification: Silica gel chromatography. Note: The product is often a mixture of

and

Protocol B: Synthesis of Phosphonium Salt (Wittig Precursor)

Objective: Preparation of (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide.

Rationale: This salt allows the 4-carboxy-butenyl moiety to be attached to ketones via Wittig olefination.

Workflow:

-

Dissolve Methyl 4-bromocrotonate (10 mmol) in anhydrous Toluene (20 mL).

-

Add Triphenylphosphine (

) (10 mmol). -

Stir at room temperature for 12–24 hours. The product often precipitates as a white solid.

-

Filtration: Filter the solid under inert atmosphere (hygroscopic).

-

Wash: Wash with cold dry toluene or hexane to remove unreacted starting materials.

-

Drying: Dry under high vacuum. Store in a desiccator.

Stability & Storage Troubleshooting

Methyl 4-bromocrotonate is prone to autocatalytic decomposition . The bromide can hydrolyze to form HBr, which catalyzes further degradation and polymerization.

| Observation | Diagnosis | Remediation |

| Liquid turns dark brown/black | Polymerization/Decomposition | Distill under reduced pressure immediately if salvageable; otherwise discard. |

| Fuming upon opening | Hydrolysis (HBr release) | Material is compromised. Do not use for sensitive catalysis. |

| Precipitate formation | Polymerization | Filter; check purity of filtrate by NMR. |

Best Practice: Purchase in small quantities (e.g., 1g, 5g) and use immediately. If storage is required, flush the septum-sealed bottle with Argon and store at 4°C.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24896822, Methyl 4-bromocrotonate. Retrieved from [Link]

-

Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Mechanism).[6][7]

-

Beilstein Journals. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

Sources

- 1. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Methyl 4-bromocrotonate | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Methyl 4-bromocrotonate (1117-71-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

Technical Monograph: Methyl 4-Bromocrotonate

CAS: 1117-71-1 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol [1][2][3][4][5]

Executive Summary

Methyl 4-bromocrotonate (Methyl (E)-4-bromobut-2-enoate) is a bifunctional electrophile extensively utilized in the synthesis of complex heterocycles, non-canonical amino acids, and oncology therapeutics (e.g., EGFR inhibitors). Its structural duality—possessing both an allylic bromide and an electron-deficient alkene—makes it a versatile "linchpin" reagent. However, its lachrymatory nature and thermal instability require rigorous handling protocols. This guide synthesizes physical data, safety standards, and synthetic applications for the research chemist.

Physical & Chemical Data Profile

| Property | Value | Context/Notes |

| Appearance | Clear, colorless to yellow liquid | Darkens to brown upon degradation (HBr release). |

| Boiling Point | 83–85 °C @ 13 mmHg | High vacuum distillation recommended (e.g., 70 °C @ 0.03 mmHg) to minimize polymerization. |

| Density | 1.522 g/mL @ 25 °C | Significantly denser than water; facilitates phase separation in aqueous workups. |

| Refractive Index | Useful for quick purity checks of distillates. | |

| Flash Point | 92 °C (197 °F) | Combustible. Handle away from open flames. |

| Solubility | Soluble in DCM, EtOAc, THF | Reacts slowly with water; moisture-sensitive. |

| Stability | Thermally labile | Store at 2–8 °C under inert gas (Ar/N₂). Protect from light.[6] |

Structural Characterization

The commercial product is predominantly the (E)-isomer , stabilized by the conjugation of the ester carbonyl.

-

¹H NMR (CDCl₃, 400 MHz):

- 3.77 (s, 3H, -OCH ₃)

- 4.02 (dd, J = 7.5, 1.0 Hz, 2H, -CH ₂Br)

- 6.01 (dt, J = 15.5, 1.0 Hz, 1H, =CH -CO)

- 6.98 (dt, J = 15.5, 7.5 Hz, 1H, -CH=CH -)

-

Note: The large coupling constant (J ≈ 15.5 Hz) confirms the trans (E) geometry.

Handling, Stability & Safety (The Experience Pillar)

Critical Warning: Methyl 4-bromocrotonate is a potent lachrymator and vesicant . It causes severe skin burns and eye damage (Category 1C).[6][7]

Operational Protocols:

-

The "Olfactory Trap": Pure fractions may have a deceptively sweet, pleasant odor before the lachrymatory effect hits. Never use smell to identify fractions.

-

Degradation Indicators: A shift from pale yellow to amber/brown indicates the liberation of HBr. This autocatalytic decomposition can be retarded by storing over activated copper turnings or silver wool in the fridge.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or saturated sodium bicarbonate in the fume hood to neutralize spills and rinse glassware immediately after use.

Storage Workflow

Synthetic Utility & Mechanism

Methyl 4-bromocrotonate acts as a dual electrophile , allowing for regioselective functionalization.

Reactivity Pathways:

-

Path A: Allylic Substitution (

/ -

Path B: Michael Addition: Harder nucleophiles or specific conditions can trigger 1,4-addition at the

-carbon, though the leaving group ability of bromide usually favors Path A first. -

Path C: Reformatsky-type Reaction: Zinc insertion into the C-Br bond generates a nucleophile that attacks aldehydes/ketones, yielding

-lactones or hydroxy-esters.

Experimental Protocol: Synthesis of Methyl 4-Bromocrotonate

While commercially available, fresh preparation is often required for sensitive applications to ensure absence of HBr.

Reaction: Radical Bromination of Methyl Crotonate

Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charge: Add methyl crotonate (10.0 g, 100 mmol), N-bromosuccinimide (NBS) (19.6 g, 110 mmol), and benzoyl peroxide (240 mg, 1 mmol) to CCl₄ (or Benzene/PhCF₃ substitute) (150 mL).

-

Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces which can cause polymerization.

-

-

Initiation: Heat the mixture to gentle reflux. The reaction is exothermic; once reflux begins, heating can often be reduced.

-

Monitoring: Reflux for 2–4 hours. The reaction is complete when the dense NBS solid (bottom) is converted to low-density succinimide (floats to top).

-

Workup: Cool to 0 °C to precipitate maximum succinimide. Filter through a sintered glass funnel.

-

Purification: Concentrate the filtrate in vacuo. Distill the residue under high vacuum (target ~85 °C @ 13 mmHg).

-

Yield: Expect 60–75% of a clear, lachrymatory liquid.

References

-

Sigma-Aldrich. Methyl 4-bromocrotonate Product Specification & MSDS. Link

-

Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-bromocrotonate. Link

-

ChemicalBook. Methyl 4-bromocrotonate Spectral Data (NMR/MS). Link

-

PubChem. Compound Summary: Methyl 4-bromocrotonate (CAS 1117-71-1).[8] Link

-

PrepChem. Preparation of Ethyl 4-bromocrotonate (Analogous Protocol). Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl 4-bromocrotonate | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 4-bromocrotonate | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl 4-bromocrotonate CAS#: 1117-71-1 [amp.chemicalbook.com]

Methyl 4-bromocrotonate (C₅H₇BrO₂): A Senior Application Scientist's Technical Guide to a Versatile Synthetic Building Block

Abstract: This technical guide provides an in-depth analysis of methyl 4-bromocrotonate, a key bifunctional reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic protocol, and delve into its nuanced reactivity, with a particular focus on the influential Reformatsky reaction. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. We will bridge theoretical principles with practical, field-proven insights to ensure both comprehension and successful application.

Core Characteristics and Physicochemical Profile

Methyl 4-bromocrotonate (CAS No: 1117-71-1) is a halogenated ester that serves as a powerful tool for carbon-carbon bond formation.[1] Its utility stems from the presence of multiple reactive sites: an electrophilic carbon atom attached to the bromine, a Michael acceptor system in the α,β-unsaturated ester, and the ester moiety itself, which can be further manipulated. Understanding its core properties is paramount for its effective handling, storage, and application in synthesis.

The compound typically presents as a colorless to brown liquid. Due to its sensitivity to moisture and heat, it requires specific storage conditions to maintain its integrity. It should be stored under an inert atmosphere in a refrigerator (0-10°C).[2]

Quantitative Data Summary

The essential physicochemical properties of methyl 4-bromocrotonate are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |

| Molecular Weight | 179.01 g/mol | [1][3][4][5][6][7][8][9] |

| CAS Number | 1117-71-1 | [1][3][4][6][9] |

| Density | 1.522 g/mL at 25 °C | [5][6] |

| Boiling Point | 83-85 °C at 13 mmHg | [5][6] |

| Refractive Index (n20/D) | 1.501 | [5][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [5][6] |

| Appearance | Colorless to Brown Liquid | |

| Storage Temperature | 2-8°C (Refrigerated) | [5][6] |

Synthesis Pathway: Allylic Bromination of Methyl Crotonate

The most common and efficient laboratory-scale synthesis of methyl 4-bromocrotonate involves the allylic bromination of methyl crotonate. This reaction leverages the unique reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). The expertise behind this choice lies in the Wohl-Ziegler reaction mechanism. NBS provides a low, steady concentration of molecular bromine (Br₂), which is crucial. This low concentration favors a radical chain reaction at the allylic position over the alternative electrophilic addition of bromine across the double bond. The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means (UV light).

Synthesis Workflow Diagram

Caption: Synthesis workflow for methyl 4-bromocrotonate.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure a high-quality final product.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent side reactions with water. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: To the flask, add methyl crotonate (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to the toxicity of CCl₄, alternative solvents like cyclohexane or acetonitrile may be used. Add a catalytic amount of AIBN (0.02 eq).

-

Reaction Initiation & Monitoring: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the consumption of the methyl crotonate starting material.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide.

-

Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure methyl 4-bromocrotonate.[10]

Reactivity and Mechanistic Insights: The Reformatsky Reaction

Methyl 4-bromocrotonate is a classic substrate for the Reformatsky reaction , an organozinc-mediated reaction that adds to carbonyl compounds like aldehydes and ketones.[11] This reaction is prized for its ability to form β-hydroxy esters and their derivatives, which are valuable intermediates in natural product synthesis.[11]

The trustworthiness of this protocol comes from understanding its mechanistic nuances. The reaction involves the insertion of metallic zinc into the carbon-bromine bond, forming a zinc enolate. This organozinc reagent is significantly less basic than corresponding Grignard or organolithium reagents, which allows for excellent functional group tolerance, particularly the preservation of the ester moiety.[11]

A key point of expertise is recognizing the regioselectivity challenge. The organozinc intermediate is a resonance-stabilized species, with negative charge density at both the α- and γ-carbons. This means it can attack a carbonyl electrophile at either position, leading to different products. The reaction conditions, particularly the solvent and any catalytic additives, play a critical role in directing this selectivity.[12]

Reformatsky Reaction: Mechanistic Diagram

Caption: Generalized mechanism of the Reformatsky reaction.

Protocol: Reformatsky Reaction with Benzaldehyde

This protocol provides a validated method for reacting methyl 4-bromocrotonate with benzaldehyde.[10]

-

Zinc Activation: Place zinc dust (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates. This process activates the zinc surface. Allow the flask to cool.

-

Solvent Addition: Add a dry solvent, typically a mixture of benzene and ether, to the activated zinc.[13]

-

Reagent Addition: In a separate dropping funnel, prepare a solution of methyl 4-bromocrotonate (1.0 eq) and benzaldehyde (1.0 eq) in the same solvent system.

-

Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Quenching: After the addition is complete, continue to stir at reflux for an additional 30 minutes. Cool the reaction mixture in an ice bath and quench by slowly adding cold, dilute sulfuric acid until the excess zinc is dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired β-hydroxy-δ-vinyl ester. To avoid dehydration of the product, hydrolysis should be performed with very dilute alkaline solutions.[10]

Applications in Drug Discovery and Development

The true value of a synthetic building block is realized in its application. Methyl 4-bromocrotonate is not merely an academic curiosity; it is a component in the synthesis of high-value, biologically active molecules. The Design-Make-Test-Analyze (DMTA) cycle in drug discovery relies on efficient synthesis, and reagents like methyl 4-bromocrotonate are critical for the "Make" phase.[14][15]

Its most notable application is in the development of targeted cancer therapies. For example, it has been used in the synthesis of irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[16] In these syntheses, the crotonate moiety acts as a Michael acceptor, which can form a covalent bond with a key cysteine residue in the active site of the kinase, leading to permanent inactivation of the enzyme. This mechanism of irreversible inhibition can lead to enhanced antitumor activity.[16]

Safety and Handling

As a Senior Application Scientist, a commitment to safety is non-negotiable. Methyl 4-bromocrotonate is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is classified as a combustible liquid.[6] It is known to cause severe skin irritation, potential burns, and serious eye damage.[6][17] Inhalation may cause respiratory tract irritation.[6][17] It is also a lachrymator.[17]

-

Handling: Always work in a well-ventilated fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

First Aid: In case of skin contact, flush with plenty of soap and water for at least 15 minutes.[17] For eye contact, immediately flush with water for at least 15 minutes, lifting the upper and lower eyelids.[17] If inhaled, move to fresh air.[17] In all cases of exposure, seek immediate medical attention.

Conclusion

Methyl 4-bromocrotonate is a quintessential example of a versatile synthetic intermediate. Its value lies not just in its structure, but in the predictable and controllable reactivity it offers to the discerning synthetic chemist. From its straightforward synthesis via allylic bromination to its nuanced application in the Reformatsky reaction, it provides a reliable pathway to complex molecular targets. For professionals in drug development, its role as a key building block in the synthesis of targeted kinase inhibitors underscores its continued relevance and importance in the field of medicinal chemistry. Proper understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential.

References

- Theorem Chemical.

- Santa Cruz Biotechnology.

- Parchem.

- Sigma-Aldrich.

- ChemicalBook.

- Sigma-Aldrich.

- CDH Fine Chemical.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- Tokyo Chemical Industry Co., Ltd.

- ChemicalBook.

- PubChem.

- Thermo Scientific Chemicals.

- Tokyo Chemical Industry Co., Ltd. (Japan).

- Pharmaffiliates.

- RSC Publishing.

- Jones, E. R. H., O'Sullivan, D. G., & Whiting, M. C. (1949). Reformatsky Reactions with Methyl y-Bromocrotonate. Journal of the Chemical Society, 1419.

- Gaudemar, M., & Bellassoued, M. (1990). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry, 55(16), 4878–4884.

- Aspuru-Guzik, A., et al.

- Chem-Station International Edition.

- Cain, M. E., Vlattas, I., & Harrison, I. T. (1976). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 54(22), 3559-3562.

Sources

- 1. Methyl 4-bromocrotonate | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-ブロモクロトン酸メチル | Methyl 4-Bromocrotonate | 1117-71-1 | 東京化成工業株式会社 [tcichemicals.com]

- 3. China Methyl 4-bromocrotonate CAS 1117-71-1 factory and suppliers | Theorem [theoremchem.com]

- 4. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 5. parchem.com [parchem.com]

- 6. Methyl 4-bromocrotonate 85 , technical grade 1117-71-1 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methyl 3-bromocrotonate | C5H7BrO2 | CID 12625788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 302. Reformatsky reactions with methyl γ-bromocrotonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl 4-bromocrotonate, tech. 85% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. Methyl 4-bromocrotonate (1117-71-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

spectroscopic data for methyl 4-bromocrotonate (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization of Methyl 4-Bromocrotonate

Executive Summary

Methyl 4-bromocrotonate (CAS: 1117-71-1) is a pivotal allylic electrophile used extensively in organic synthesis, particularly for introducing the four-carbon crotonate moiety via nucleophilic substitution or Reformatsky-type reactions.[1][2][3][4] Its bifunctionality—possessing both an allylic bromide and a conjugated ester—makes it a versatile building block for drug development, including the synthesis of amino acids and heterocycles.

This guide provides a definitive reference for the spectroscopic identification of methyl 4-bromocrotonate, focusing on distinguishing the desired (E)-isomer from impurities like the starting material (methyl crotonate) and the thermodynamically less stable (Z)-isomer.

Safety & Handling Protocol

Critical Warning: Methyl 4-bromocrotonate is a potent lachrymator and corrosive agent. It causes severe eye irritation and skin burns.

-

Engineering Controls: All handling, including weighing and NMR sample preparation, must be performed inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution or ethanol before removal from the hood to neutralize residues.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (CDCl , 300/500 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| H-3 ( | 7.00 | dt (doublet of triplets) | 1H | Alkene proton ( | |

| H-2 ( | 6.05 | dt (doublet of triplets) | 1H | Alkene proton ( | |

| H-4 | 4.02 | dd (doublet of doublets) | 2H | Allylic -CH | |

| OMe | 3.76 | s (singlet) | 3H | - | Methyl Ester (-OCH |

Structural Logic & Analysis:

-

Stereochemistry: The large coupling constant

Hz confirms the trans (E) geometry. The cis (Z) isomer would exhibit a smaller coupling ( -

Connectivity:

-

H-3 is deshielded (7.00 ppm) due to resonance conjugation with the carbonyl group and the inductive effect of the alkene. It splits into a doublet (interaction with H-2) and further into triplets (interaction with the two H-4 protons).

-

H-4 appears as a doublet of doublets (or a pseudo-doublet) at 4.02 ppm, significantly downfield compared to a standard allylic methyl group (

1.9 ppm) due to the electronegativity of Bromine.

-

C NMR Data (CDCl , 75/125 MHz)

| Carbon | Shift ( | Type | Assignment |

| C-1 | 165.8 | C=O | Carbonyl (Ester) |

| C-3 | 143.5 | CH | |

| C-2 | 122.5 | CH | |

| OMe | 51.8 | CH | Methoxy Carbon |

| C-4 | 29.1 | CH | Allylic Carbon (C-Br) |

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by the unique isotopic signature of bromine and a distinct fragmentation pathway driven by the stability of the conjugated system.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

):-

Interpretation: The equal intensity of peaks at 178 and 180 confirms the presence of a single Bromine atom (

Br and

-

Key Fragmentation Table:

| m/z (Intensity) | Fragment Ion | Mechanism |

| 178 / 180 | Molecular Ion | |

| 147 / 149 | Loss of methoxy group ( | |

| 99 (100%) | Base Peak . Formation of stable conjugated cation. | |

| 53 | Further loss of CO/CO |

Fragmentation Pathway Diagram

The following diagram illustrates the logical cleavage steps leading to the base peak.

Figure 1: Mass spectrometry fragmentation pathway showing the formation of the dominant base peak at m/z 99 via bromine loss.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups. The conjugation of the ester shifts the carbonyl stretch to a slightly lower frequency than a non-conjugated saturated ester.

-

1725 cm

(Strong): C=O stretch (Conjugated Ester). -

1655 cm

(Medium): C=C stretch (Alkene). -

1200–1300 cm

(Strong): C-O stretch. -

600–700 cm

(Medium/Weak): C-Br stretch.

Synthesis & Impurity Profiling

Methyl 4-bromocrotonate is typically synthesized via the Wohl-Ziegler reaction (radical bromination) of methyl crotonate using N-Bromosuccinimide (NBS). Understanding this pathway is crucial for identifying impurities in the spectra.

Synthesis Workflow

Figure 2: Synthesis route via Wohl-Ziegler bromination and potential impurity origins.

Quality Control: Distinguishing Product from Impurities

When analyzing the NMR of the crude product, look for these specific signals to assess purity:

| Component | Diagnostic Signal ( | Shift ( | Notes |

| Methyl 4-bromocrotonate | Doublet of Doublets | 4.02 ppm | Target peak (-CH |

| Methyl Crotonate | Doublet of Doublets | 1.89 ppm | Unreacted starting material (-CH |

| Succinimide | Singlet | 2.62 ppm | Byproduct of NBS (if not washed properly) |

References

-

National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Methyl 4-bromocrotonate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for allylic bromination using NBS. Retrieved from [Link]

Sources

- 1. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. METHYL 4-BROMOCROTONATE(6000-00-6) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-Bromocrotonate

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-bromocrotonate is a bifunctional electrophile widely utilized in organic synthesis, particularly in Reformatsky reactions, phosphonate synthesis (via Arbuzov reaction), and as a precursor for

Its solubility profile is dictated by two competing structural motifs: the lipophilic allylic bromide chain and the polar ester functionality. While technically soluble in a broad range of organic solvents, the kinetic stability of the compound in nucleophilic solvents (alcohols, amines, water) is the limiting factor for solvent selection.

Physicochemical Profile

| Property | Value | Implication for Solvation |

| Molecular Formula | Moderate polarity; hydrogen bond acceptor (ester).[1] | |

| Molecular Weight | 179.01 g/mol | -- |

| Physical State | Liquid | Miscible with most organic solvents.[1] |

| Density | 1.522 g/mL | Forms the bottom layer in aqueous extractions.[1] |

| Boiling Point | 83–85 °C (13 mmHg) | High volatility; requires vacuum distillation for removal.[1] |

| LogP (Predicted) | ~1.5 | Lipophilic; poor water solubility.[1] |

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on Thermodynamic Solubility (Can it dissolve?) and Kinetic Stability (Will it react?).[1]

Class A: Recommended Solvents (High Solubility / High Stability)

These solvents are inert toward the allylic bromide and ester groups.[1] They are ideal for storage, reaction media, and dilution.[1]

-

Ethers (THF, Diethyl Ether, MTBE):

-

Chlorinated Solvents (DCM, Chloroform):

-

Aromatic Hydrocarbons (Toluene, Benzene):

Class B: Conditional Solvents (High Solubility / Low Stability)

These solvents dissolve the compound readily but pose significant degradation risks due to solvolysis.[1]

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Risk:[1][2][3][4][5]High. The allylic bromide is highly susceptible to

and -

Usage: Avoid for storage.[1][3][4] Use only if the reaction specifically demands a protic environment and proceeds faster than the background solvolysis rate.[1]

-

-

Polar Aprotic (DMF, DMSO, Acetonitrile):

Class C: Incompatible Solvents

Mechanistic Considerations for Stability

Understanding the degradation pathways is crucial for process design.[1] The "solubility" of methyl 4-bromocrotonate cannot be decoupled from its reactivity.[1]

Pathway 1: Allylic Substitution (Solvolysis)

In nucleophilic solvents (

-

Solvent Effect: Polar protic solvents (MeOH) stabilize the transition state, accelerating this pathway.[1]

Pathway 2: Polymerization

As an

-

Mitigation: Store in dilute solutions (e.g., 1M in Toluene) or with a radical inhibitor (e.g., BHT) if neat.[1]

Experimental Protocols

Protocol A: Rapid Solubility & Compatibility Screen

Use this protocol to validate a new solvent system before scale-up.[1]

Safety: Methyl 4-bromocrotonate is a lachrymator .[1][6] All operations must be performed in a fume hood.[1]

-

Preparation: Dispense 100 mg (approx. 65

L) of methyl 4-bromocrotonate into a 4 mL glass vial. -

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Observation (T=0): Vortex for 10 seconds.

-

Stability Check (T=1h): Let stand at room temperature.

-

Analytical Verification: If the solution remains clear, spot on TLC (Hexane/EtOAc 80:20).[1] A baseline spot or new spots indicate solvent reaction.[1]

Protocol B: Purification via Vacuum Distillation

Because the compound is a high-boiling liquid with thermal sensitivity, solvent removal must be controlled.

-

Setup: Short-path distillation apparatus.

-

Pressure: Reduce system pressure to <15 mmHg.

-

Temperature: Heat bath to 90–100 °C. Collect fraction boiling at 83–85 °C (13 mmHg).

-

Storage: Store the distillate under Argon at 2–8 °C.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

Figure 1: Solvent decision tree for Methyl 4-bromocrotonate applications.

References

-

Fisher Scientific. (2023).[1] Safety Data Sheet: Methyl 4-bromocrotonate. Retrieved from

-

Sigma-Aldrich. (2023).[1][7][6] Product Specification: Methyl 4-bromocrotonate, 85% technical grade. Retrieved from

-

PubChem. (2023).[1] Compound Summary: Methyl 4-bromocrotonate.[1][7][8][3][4][6][9] National Library of Medicine.[1] Retrieved from [1]

-

Knochel, P., et al. (2017).[1][9] Zinc-Mediated Synthesis. In The Chemistry of Organozinc Compounds. (Contextualizing THF usage in Reformatsky reactions).

-

ChemicalBook. (2023).[1] Methyl 4-bromocrotonate Properties and Stability. Retrieved from

Sources

- 1. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.es [fishersci.es]

- 7. Methyl 4-bromocrotonate 85 , technical grade 1117-71-1 [sigmaaldrich.com]

- 8. Methyl 4-bromocrotonate, tech. 85% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromocrotonate for Researchers and Drug Development Professionals

I have successfully gathered detailed information regarding the safety, handling, reactivity, and disposal of methyl 4-bromocrotonate. The search results provide a solid foundation for all sections of the technical guide, including hazard identification, PPE, handling and storage, emergency procedures, and disposal. I have also found information on its reactivity as an alkylating agent and the hazardous decomposition products, which will allow me to explain the causality behind the safety protocols. The information on quenching reactive substances and disposing of halogenated waste is sufficient to create detailed and authoritative protocols. I have enough information to proceed with generating the in-depth technical guide as requested.

Foreword: Understanding the Reagent, Mitigating the Risk

Methyl 4-bromocrotonate is a potent and versatile electrophile, widely employed in organic synthesis for the introduction of the crotonate moiety. Its utility in the construction of complex molecular scaffolds, particularly in the development of novel therapeutics, is well-established.[1] However, the very reactivity that makes it a valuable synthetic tool also imbues it with significant hazardous properties. As an alkylating agent, it can react with biological nucleophiles, and its handling demands a rigorous and informed approach to safety. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks associated with methyl 4-bromocrotonate and to detail the necessary precautions for its safe handling, use, and disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of methyl 4-bromocrotonate is the cornerstone of a robust safety protocol.

GHS Classification and Physicochemical Properties

Methyl 4-bromocrotonate is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

-

H314: Causes severe skin burns and eye damage. [2]

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

It is a combustible liquid and a lachrymator, meaning it can induce tearing.[3]

Table 1: Physicochemical Data for Methyl 4-bromocrotonate

| Property | Value |

| CAS Number | 1117-71-1 |

| Molecular Formula | C₅H₇BrO₂[4] |

| Molecular Weight | 179.01 g/mol [4] |

| Appearance | Colorless to brown liquid[2] |

| Boiling Point | 83-85 °C @ 13 mmHg |

| Density | 1.522 g/mL at 25 °C |

| Flash Point | 97 °C (206.6 °F) |

The Chemistry of the Hazard: An Alkylating Agent

The primary toxicological concern with methyl 4-bromocrotonate stems from its nature as an alkylating agent.[5][6] The electron-withdrawing ester group enhances the electrophilicity of the carbon-bromine bond, making it susceptible to nucleophilic attack.

Mechanism of Alkylation:

dot digraph "Alkylating_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12];

} figcaption { caption-text: "Alkylation of a biological nucleophile by methyl 4-bromocrotonate."; } enddot

This reactivity is not selective for target molecules in a synthesis; it will also occur with biological macromolecules such as DNA and proteins if exposure occurs. This indiscriminate alkylation can lead to cellular damage and is the underlying cause of its corrosive and toxic effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-tiered approach is essential to minimize exposure to methyl 4-bromocrotonate.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of methyl 4-bromocrotonate must be performed within a certified chemical fume hood. This provides the primary barrier against inhalation of its irritant vapors and protects the user from splashes. The fume hood sash should be kept as low as practicable during operations.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental contact.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale |

| Hands | Heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended. | Provides a robust barrier against a corrosive and readily absorbed substance. |

| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which can cause severe burns.[2] |

| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills. |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing incidents.

Handling

-

Inert Atmosphere: For reactions, particularly those involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture-induced decomposition.[2]

-

Addition and Transfer: Use syringes or cannulas for transferring the liquid to minimize the risk of spills and exposure.

-

Temperature Control: Be mindful that the reactivity of methyl 4-bromocrotonate increases with temperature. Exothermic reactions should be cooled appropriately.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.

-

Container: Keep in a tightly sealed, clearly labeled container.

-

Incompatibilities: Store away from strong acids, bases, oxidizing agents, and reducing agents to prevent vigorous reactions.[7]

Section 4: Emergency Procedures

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Response

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill and Leak Cleanup

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

Section 5: Reaction Quenching and Waste Disposal

Properly quenching reactions and disposing of waste are critical final steps in the safe handling of methyl 4-bromocrotonate.

Quenching Unreacted Methyl 4-bromocrotonate

Unreacted methyl 4-bromocrotonate in a reaction mixture should be quenched before workup.

Step-by-Step Quenching Protocol:

-

Cool the reaction mixture: Place the reaction vessel in an ice-water bath.

-

Slowly add a nucleophilic quenching agent: A dilute aqueous solution of sodium bicarbonate or sodium thiosulfate can be added dropwise with vigorous stirring. Be prepared for gas evolution.

-

Monitor the quench: Continue addition until the reaction is no longer exothermic.

-

Proceed with workup: Once the quench is complete, the reaction mixture can be safely worked up.[9]

dot digraph "Quenching_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} figcaption { caption-text: "Workflow for quenching unreacted methyl 4-bromocrotonate."; } enddot

Waste Disposal

All waste containing methyl 4-bromocrotonate, including contaminated solids and organic solvents, must be treated as hazardous waste.

-

Segregation: As a halogenated organic compound, waste containing methyl 4-bromocrotonate should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[10] Do not mix with non-halogenated waste.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all components, including "Methyl 4-bromocrotonate."

-

Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.[11] Do not pour any amount down the drain.[10]

Thermal Decomposition Products:

Upon combustion, brominated organic compounds can produce highly toxic and corrosive byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide.[12] This underscores the importance of not disposing of this chemical by incineration without proper facilities.

Conclusion

Methyl 4-bromocrotonate is a powerful synthetic tool, but its reactivity necessitates a culture of safety and a deep understanding of its hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, quenching, and disposal protocols outlined in this guide, researchers can mitigate the risks and continue to leverage this valuable reagent in the advancement of science.

References

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 4-bromocrotonate. Retrieved from [Link]

-

Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

-

Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

Sources

- 1. Methyl 4-bromocrotonate, tech. 85% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. fishersci.es [fishersci.es]

- 4. chemscene.com [chemscene.com]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. orgsyn.org [orgsyn.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. csn.edu [csn.edu]

- 12. cetjournal.it [cetjournal.it]

Methyl 4-Bromocrotonate: A Historical and Synthetic Perspective

Abstract: This in-depth technical guide provides a comprehensive overview of the historical significance and synthetic utility of methyl 4-bromocrotonate. As a versatile four-carbon building block, its unique combination of electrophilic and nucleophilic potential has cemented its role in a variety of pivotal organic transformations. This guide details its preparation, explores its reactivity in key reactions such as the Reformatsky reaction, cycloadditions, and cross-coupling reactions, and highlights its application in the synthesis of complex molecules, including the landmark synthesis of Vitamin A. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the application of this important reagent.

Introduction: The Dual Reactivity of a Versatile Building Block

Methyl 4-bromocrotonate, a halogenated unsaturated ester, has long been a valuable tool in the arsenal of synthetic organic chemists. Its structure, featuring an electron-withdrawing ester group and a reactive allylic bromide, bestows upon it a dual reactivity profile. The α,β-unsaturated ester system renders the β-carbon susceptible to nucleophilic attack, while the C-Br bond provides a handle for a range of nucleophilic substitution and organometallic reactions. This versatility has allowed for its application in the construction of a diverse array of molecular architectures, from fundamental building blocks to complex natural products and pharmaceuticals. Its historical importance is particularly underscored by its crucial role in early syntheses of Vitamin A, a landmark achievement in organic synthesis.

Physicochemical Properties and Safe Handling

Methyl 4-bromocrotonate is a colorless to brown liquid with a sharp odor. It is classified as a hazardous substance and requires careful handling.

| Property | Value |

| CAS Number | 1117-71-1[1][2][3] |

| Molecular Formula | C₅H₇BrO₂[1][2][3] |

| Molecular Weight | 179.01 g/mol [1][2][3] |

| Boiling Point | 75 °C at 2 mmHg[4] |

| Density | ~1.50 g/mL[4] |

| Refractive Index | ~1.50[4] |

Safety and Handling: Methyl 4-bromocrotonate is a corrosive and lachrymatory substance that can cause severe skin and eye irritation.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of Methyl 4-Bromocrotonate

A common method for the preparation of methyl 4-bromocrotonate involves the allylic bromination of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source.[5]

Materials:

-

Methyl crotonate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl crotonate in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure methyl 4-bromocrotonate.

The Reformatsky Reaction: A Gateway to Complex Molecules

The Reformatsky reaction is a cornerstone of the synthetic utility of α-halo esters, and methyl 4-bromocrotonate serves as a key substrate in its vinylogous variation. This reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound to form a β-hydroxy ester.[6]

Mechanism of the Reformatsky Reaction

The reaction proceeds through the oxidative insertion of zinc metal into the carbon-bromine bond of methyl 4-bromocrotonate to form a resonance-stabilized organozinc intermediate. This intermediate can exist in both α- and γ-forms. The subsequent reaction with a carbonyl compound, typically an aldehyde or ketone, proceeds through a six-membered chair-like transition state to yield a zinc alkoxide, which upon acidic workup, affords the corresponding γ-hydroxy-α,β-unsaturated ester.

Case Study: The Landmark Synthesis of Vitamin A

One of the most significant historical applications of methyl 4-bromocrotonate is in the Arens and van Dorp synthesis of Vitamin A. This seminal work demonstrated the power of the Reformatsky reaction in constructing complex carbon skeletons.

The synthesis commenced with the Reformatsky reaction between β-ionone and methyl 4-bromocrotonate, which, after dehydration and saponification, yielded β-ionylideneacetic acid. This intermediate was then further elaborated to Vitamin A.

Palladium-Catalyzed Cross-Coupling Reactions

The allylic bromide moiety of methyl 4-bromocrotonate makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the C4 position, providing access to a wide range of substituted dienes and other complex structures.

Suzuki Coupling Example:

Conclusion: An Enduring Legacy in Synthesis

From its pivotal role in the historic synthesis of Vitamin A to its continued application in modern organic chemistry, methyl 4-bromocrotonate has proven to be a remarkably versatile and enduring building block. Its unique structural features allow for a diverse range of transformations, providing chemists with a powerful tool for the construction of complex molecular architectures. While its hazardous nature necessitates careful handling, the synthetic possibilities it offers ensure its continued relevance in the fields of natural product synthesis, drug discovery, and materials science. Future research will undoubtedly uncover new and innovative applications for this classic reagent, further solidifying its legacy in the annals of organic synthesis.

References

- CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents.

- EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents.

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Intramolecular Diels Alder Reaction - Master Organic Chemistry. Available at: [Link]

-

An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - MDPI. Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Available at: [Link]

-

Preparation of ethyl 4-bromocrotonate - PrepChem.com. Available at: [Link]

-

The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds - ResearchGate. Available at: [Link]

-

(PDF) Total Synthesis of Macrolides - ResearchGate. Available at: [Link]

-

The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

-

Creation of a macrolide antibiotic against non-tuberculous Mycobacterium using late-stage boron-mediated aglycon delivery - PMC - NIH. Available at: [Link]

-

Recent developments in the diastereoselective Reformatsky-type reaction - RSC Publishing. Available at: [Link]

-

Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. Available at: [Link]

-

Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]

-

Macrolide - Wikipedia. Available at: [Link]

-

Biotechnological production of terpenoids using cell factories - Frontiers. Available at: [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

-

Diels–Alder reaction - Wikipedia. Available at: [Link]

-

A Glimpse into the Biosynthesis of Terpenoids - Neliti. Available at: [Link]

-

Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: [Link]

-

Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC - PubMed Central. Available at: [Link]

-

Reformatsky reaction - Wikipedia. Available at: [Link]

-

Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC. Available at: [Link]

-

Reformatsky Reaction. Available at: [Link]

-

The Stille Reaction - Organic Reactions. Available at: [Link]

-

Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PubMed Central. Available at: [Link]

-

An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol - Semantic Scholar. Available at: [Link]

-

Reformatsky Reaction. Available at: [Link]

-

A Platform for the Discovery of New Macrolide Antibiotics - PMC. Available at: [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction - PMC. Available at: [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

Sources

- 1. Methyl 4-bromocrotonate | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]

- 6. Reformatsky Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Chemoselectivity & Protocols for Methyl 4-Bromocrotonate

This Application Note is designed for research chemists and drug discovery scientists. It prioritizes mechanistic insight, safety, and reproducible protocols over generic descriptions.

Part 1: Strategic Overview & Safety Profile

Methyl 4-bromocrotonate is a versatile allylic electrophile widely used in the synthesis of non-proteinogenic amino acids, heterocycles (furans, pyrroles), and complex natural products. Its utility stems from its ambident electrophilicity : it possesses three distinct reactive sites susceptible to nucleophilic attack, requiring precise control of reaction conditions to avoid polymerization or regiochemical mixtures.

The Electrophilic Triad

The molecule presents three sites for nucleophilic engagement:

-

-Carbon (C4): The primary site for

- -Carbon (C3): Susceptible to Michael addition (conjugate addition), particularly by soft nucleophiles or sterically hindered bases.

-

Carbonyl Carbon (C1): A site for 1,2-addition, though usually less reactive than C4 or C3 under standard substitution conditions.

Critical Safety Advisory (Lachrymator)

Hazard Class: Corrosive, Lachrymator.

-

Handling: This compound is a potent lachrymator (tear gas agent). All operations must be performed inside a functioning fume hood.

-

Decontamination: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkyl bromide.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The material degrades upon exposure to moisture and light, releasing HBr which catalyzes polymerization.

Part 2: Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the competing pathways when Methyl 4-bromocrotonate reacts with nucleophiles. Understanding these pathways is key to optimizing yield.

Figure 1: Reaction landscape of Methyl 4-bromocrotonate. Pathway A (

Part 3: Experimental Protocols

Protocol A: Synthesis of -Amino Crotonates ( Dominant)

Application: Synthesis of linker moeties or bioactive allyl amines.

Rationale: Secondary amines react rapidly via

Reagents:

-

Methyl 4-bromocrotonate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.05 equiv)

-

Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromocrotonate (1.0 g, 5.6 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses competing Michael addition and polymerization.

-

Addition: Add Triethylamine (0.94 mL, 6.7 mmol) followed by the dropwise addition of Morpholine (0.51 mL, 5.9 mmol) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide (

) should disappear. -

Workup:

-

Dilute with DCM (30 mL).

-

Wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Caution: Amino esters can degrade on silica; add 1%

to the eluent.

-

Protocol B: Reformatsky Reaction (C-C Bond Formation)

Application: Synthesis of

Reagents:

-

Methyl 4-bromocrotonate (1.2 equiv)[2]

-

Benzaldehyde (1.0 equiv)

-

Zinc dust (activated) (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Zinc Activation: Wash Zinc dust with 2% HCl, then water, acetone, and ether. Dry under vacuum at 100°C. Critical: Success depends on active Zinc surface.

-

Initiation: In a 3-neck flask under Argon, suspend Zinc (1.5 equiv) in minimal THF. Add a crystal of Iodine (

) and 10% of the Methyl 4-bromocrotonate. Heat gently until the color fades (initiation). -

Addition: Add a solution of Benzaldehyde (1.0 equiv) and the remaining bromide in THF dropwise to the refluxing mixture.

-

Regioselectivity Note: The reaction produces a mixture of

-product (branched) and

-

-

Quench: Cool to 0°C and quench with saturated

. -

Extraction: Extract with

, dry over -

Analysis: Analyze the ratio of linear vs. branched products via

NMR.

Part 4: Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Nucleophiles

| Nucleophile Class | Major Pathway | Primary Product | Optimization Tip |

| 2° Amines (Morpholine) | Allylic Amine | Keep temp < 25°C to avoid polymerization. | |

| Thiols (R-SH) | Thioether | Use weak base ( | |

| Phosphines ( | Phosphonium Salt | Precursor for Wittig reagents. Precipitates in toluene. | |

| Zinc (Reformatsky) | Insertion | Organozinc | Requires strict anhydrous conditions. |

Troubleshooting Guide:

-

Problem: Low yield due to polymerization (tar formation).

-

Solution: Add a radical inhibitor (e.g., BHT) in trace amounts if the reaction is heated. Ensure the bromide is fresh and colorless (yellow/brown indicates HBr decomposition).

-

-

Problem: Poor regioselectivity in Reformatsky reaction.

-

Solution: Switch solvent polarity. Non-polar solvents (Benzene/Toluene) favor the

-product (linear), while polar solvents (THF/DME) can increase the proportion of the

-

-

Problem: Lachyrmator exposure.

-

Solution: Treat glassware with 1M NaOH before removing from the hood to hydrolyze residual bromide.

-

References

-

Reformatsky Reaction Regioselectivity

- Source: Fisher Scientific Safety Data Sheet (SDS)

-

Nucleophilic Substitution Mechanisms

- Source: Master Organic Chemistry - The Mechanism.

-

URL:[Link]

-

Zinc Activation Protocols

Sources

Application Note: High-Fidelity Vinylogous Reformatsky Reaction

Executive Summary

The vinylogous Reformatsky reaction extends the classical zinc-mediated enolate addition by utilizing

Unlike the standard Reformatsky reaction, this transformation introduces a critical regioselectivity challenge: controlling nucleophilic attack at the

Mechanistic Insight & Regioselectivity

The reaction proceeds via the oxidative addition of activated zinc into the C-Br bond of methyl 4-bromocrotonate, generating a zinc dienolate species. This intermediate possesses ambident nucleophilicity.

The Regioselectivity Challenge

- -Attack (Kinetic): Occurs at the carbon adjacent to the ester. Leads to a branched, deconjugated product.

-

-Attack (Thermodynamic): Occurs at the distal carbon. Leads to a linear, conjugated

Achieving high

Pathway Visualization

Figure 1: Mechanistic divergence in the vinylogous Reformatsky reaction.

Critical Parameters for Optimization

| Parameter | Recommendation | Rationale |

| Zinc Activation | TMSCl (Trimethylsilyl chloride) | Essential for removing the oxide layer on Zn surface to allow insertion into the vinylogous C-Br bond. |

| Solvent | THF (Anhydrous) | Ethers coordinate Zn species, stabilizing the dienolate. THF is preferred over Et₂O for higher reflux temperatures (promoting |

| Temperature | Reflux (65°C) | Higher temperatures favor the thermodynamic ( |

| Addition Rate | Slow/Dropwise | Prevents Wurtz-type homocoupling of the bromocrotonate. |

| Concentration | 0.2 – 0.5 M | Moderate concentration balances reaction rate vs. exotherm control. |

Experimental Protocol

Protocol A: Activated Zinc-Mediated -Addition

This is the standard, robust method for generating the linear

Materials

-

Substrate: Methyl 4-bromocrotonate (1.2 – 1.5 equiv).

-

Electrophile: Aldehyde or Ketone (1.0 equiv).[1]

-

Metal: Zinc dust (2.0 – 3.0 equiv).

-

Activator: TMSCl (0.05 equiv) or 1,2-Dibromoethane.

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Workflow

-

Zinc Activation (In-Situ):

-

Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon.

-

Add Zinc dust (20 mmol) and anhydrous THF (10 mL).

-

Add TMSCl (0.5 mmol) and stir at room temperature for 15 minutes. Note: The mixture should turn slightly grey/cloudy as the oxide is stripped.

-

-

Reagent Preparation:

-

In a separate dry vial, dissolve the Electrophile (10 mmol) and Methyl 4-bromocrotonate (12-15 mmol) in anhydrous THF (10 mL).

-

Alternative: If the electrophile is valuable, add it after the zinc reagent is formed (two-step), but the "Barbier-type" (one-pot) method described here often minimizes homocoupling.

-

-

Initiation & Addition:

-

Heat the Zn suspension to a gentle reflux.

-

Add approximately 1 mL of the Reagent solution to the Zn. Wait for the exotherm (bubbling/cloudiness) to indicate initiation.

-

Once initiated, add the remaining Reagent solution dropwise over 30–45 minutes while maintaining reflux.

-

-

Reaction & Equilibration:

-

Continue refluxing for 2–4 hours. Crucial: The heat drives the reaction toward the thermodynamic

-product. -

Monitor by TLC. The starting bromide disappears rapidly; look for the consumption of the aldehyde.

-

-

Quench & Workup:

-

Cool to 0°C.[1]

-

Quench with saturated aqueous

(or 1M HCl if the product is acid-stable). -

Extract with

or EtOAc (3x). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Workflow Diagram

Figure 2: Operational workflow for the Barbier-type vinylogous Reformatsky reaction.

Validation & Troubleshooting

Structural Confirmation (NMR)

Distinguishing the

-

-Adduct (Desired):

-

Retains the

-unsaturation. -

H NMR: Look for two olefinic protons. The

-

Shift: The

-proton (CH-OH) will be a multiplet around 4.0–4.5 ppm.

-

-

-Adduct (Undesired):

-

Loss of conjugation with the ester.

-

H NMR: The double bond shifts to the

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction | Passive Zinc surface | Increase TMSCl amount; try washing Zn with dilute HCl then drying prior to use; add a crystal of Iodine. |

| Low Yield (Homocoupling) | Addition too fast | Slow down the addition rate of the bromide. Ensure high dilution. |

| High | Kinetic Control | Increase reaction temperature (Reflux is mandatory). Extend reaction time to allow rearrangement to |

| Dehydration of Product | Acidic Workup | The |

References

-

Reformatsky Reaction Overview & Mechanism

- The Reformatsky reaction is a well-established method for the synthesis of -hydroxy esters...

-

Source:

-

Vinylogous Selectivity & Regiocontrol

- Studies in the regioselectivity of the vinylogous Reformatsky reaction with ambident electrophiles...

-

Source:

-

Zinc Activation Protocols

- Preparation of organo-zinc halides...

-

Source:

-

Applications in Natural Product Synthesis

- The Vinylogous Aldol Reaction: Applic

-

Source:

Sources

Application Notes and Protocols: Methyl 4-Bromocrotonate as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Methyl 4-Bromocrotonate in Medicinal Chemistry

Methyl 4-bromocrotonate is a bifunctional molecule of significant interest to the pharmaceutical industry. Its structure, incorporating both an electrophilic allylic bromide and an α,β-unsaturated ester, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This dual reactivity allows for sequential and regioselective reactions, making it a valuable C4 building block in the construction of active pharmaceutical ingredients (APIs). This application note will provide an in-depth guide to the synthetic utility of methyl 4-bromocrotonate, with a focus on its application in the synthesis of γ-aminobutyric acid (GABA) analogues and its role as a precursor for other important pharmaceutical classes.

Physicochemical Properties and Safety Considerations

Before delving into synthetic protocols, it is crucial to understand the properties and handling requirements of methyl 4-bromocrotonate.

| Property | Value |

| Chemical Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| Appearance | Colorless to brown clear liquid |

| Boiling Point | 75 °C at 2 mmHg |

| CAS Number | 1117-71-1 |

Safety Precautions: Methyl 4-bromocrotonate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is known to be a skin and respiratory irritant.[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of methyl 4-bromocrotonate stems from its two primary reactive sites:

-

The C-Br Bond: The allylic bromide is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities at the C4 position.

-

The α,β-Unsaturated Ester: The conjugated system is an excellent Michael acceptor, allowing for 1,4-conjugate addition of nucleophiles. It can also participate in various cycloaddition reactions.

This distinct reactivity allows for a controlled, stepwise elaboration of the molecule, a key principle in modern organic synthesis.